molecular formula C11H14N4OS2 B6046236 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide

Cat. No.: B6046236
M. Wt: 282.4 g/mol
InChI Key: JNNGBIIGOMATJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide is a synthetic organic compound that features a thiazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Sulfanylpropanamide Moiety:

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could occur at the amide or thiazole ring.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: Could be used in studies involving enzyme inhibition or receptor binding.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-chloropyrimidin-2-yl)sulfanylpropanamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-aminopyrimidin-2-yl)sulfanylpropanamide

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-7-3-4-12-11(14-7)18-8(2)9(16)15-10-13-5-6-17-10/h3-4,8H,5-6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGBIIGOMATJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.